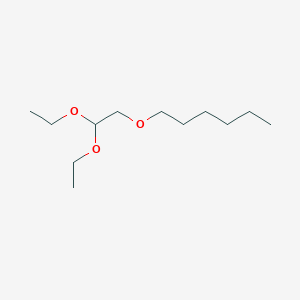
1-(2,2-Diethoxyethoxy)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diethoxyethoxy)hexane, also known as DEEH, is a chemical compound that has gained attention in scientific research due to its unique properties. DEEH is a clear, colorless liquid that is soluble in water and organic solvents. It is commonly used as a solvent in various applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of 1-(2,2-Diethoxyethoxy)hexane is not fully understood, but it is believed to act as a nonpolar solvent that can dissolve lipophilic compounds. 1-(2,2-Diethoxyethoxy)hexane has been shown to be an effective solvent for the extraction of natural products from plants, which suggests that it can disrupt the cell membrane and extract lipophilic compounds from the plant cells.
Biochemical and Physiological Effects
1-(2,2-Diethoxyethoxy)hexane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to cause significant adverse effects in humans or animals. 1-(2,2-Diethoxyethoxy)hexane has been used as a solvent in various in vitro and in vivo studies, and no significant adverse effects have been reported.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,2-Diethoxyethoxy)hexane has several advantages as a solvent for lab experiments. It is a nonpolar solvent that can dissolve lipophilic compounds, which makes it useful for the extraction of natural products. 1-(2,2-Diethoxyethoxy)hexane is also a relatively low toxicity solvent, which makes it safer to use in lab experiments compared to other solvents. However, 1-(2,2-Diethoxyethoxy)hexane has some limitations as a solvent. It is not a polar solvent, which means that it may not be effective for the extraction of polar compounds. 1-(2,2-Diethoxyethoxy)hexane also has a high boiling point, which may limit its use in some lab experiments.
Orientations Futures
There are several future directions for research on 1-(2,2-Diethoxyethoxy)hexane. One area of research could be to investigate the mechanism of action of 1-(2,2-Diethoxyethoxy)hexane and how it interacts with lipophilic compounds. Another area of research could be to explore the potential use of 1-(2,2-Diethoxyethoxy)hexane as a solvent for the extraction of natural products from plants. Additionally, research could be conducted to develop new methods for the synthesis of 1-(2,2-Diethoxyethoxy)hexane that are more efficient and cost-effective. Finally, further studies could be conducted to investigate the potential use of 1-(2,2-Diethoxyethoxy)hexane in various industrial applications, such as the production of polymers and surfactants.
Conclusion
In conclusion, 1-(2,2-Diethoxyethoxy)hexane is a chemical compound that has gained attention in scientific research due to its unique properties as a solvent. It has been used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. 1-(2,2-Diethoxyethoxy)hexane has several advantages as a solvent, including its ability to dissolve lipophilic compounds and its low toxicity. However, it also has some limitations, such as its inability to dissolve polar compounds and its high boiling point. Future research on 1-(2,2-Diethoxyethoxy)hexane could focus on investigating its mechanism of action, exploring its potential use in the extraction of natural products, developing more efficient synthesis methods, and investigating its potential use in various industrial applications.
Applications De Recherche Scientifique
1-(2,2-Diethoxyethoxy)hexane has been used in various scientific research applications, including as a solvent for the synthesis of pharmaceuticals and agrochemicals. It has also been used as a reagent in the preparation of polymers and in the production of surfactants. 1-(2,2-Diethoxyethoxy)hexane has been shown to be an effective solvent for the extraction of natural products from plants and has been used in the isolation of bioactive compounds.
Propriétés
Numéro CAS |
18266-50-7 |
|---|---|
Nom du produit |
1-(2,2-Diethoxyethoxy)hexane |
Formule moléculaire |
C12H26O3 |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
1-(2,2-diethoxyethoxy)hexane |
InChI |
InChI=1S/C12H26O3/c1-4-7-8-9-10-13-11-12(14-5-2)15-6-3/h12H,4-11H2,1-3H3 |
Clé InChI |
JZUZJJCWIKMTAO-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC(OCC)OCC |
SMILES canonique |
CCCCCCOCC(OCC)OCC |
Autres numéros CAS |
18266-50-7 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


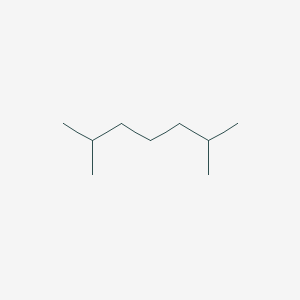
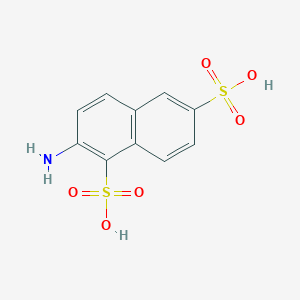
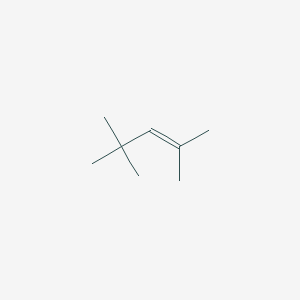

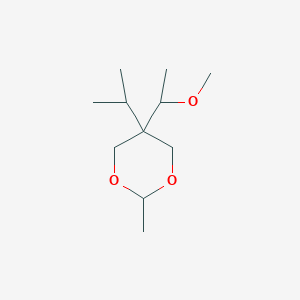
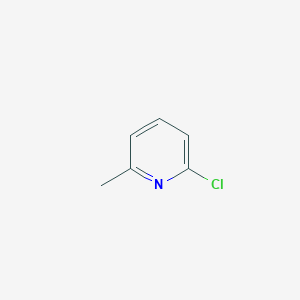
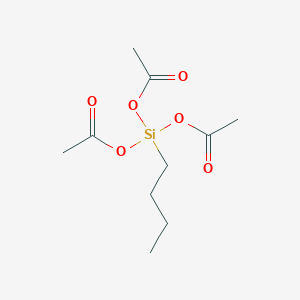
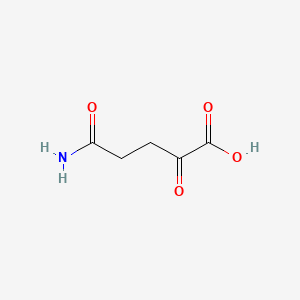
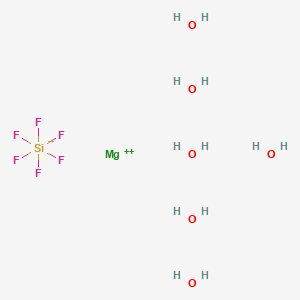
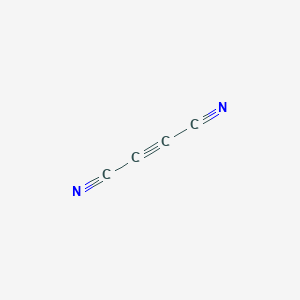


![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)